N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline
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Overview
Description
N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a dimethylamino group attached to the benzene ring, which is further substituted with a naphthyl group through an ethenyl linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline typically involves the reaction of N,N-dimethylaniline with a naphthyl-substituted ethenyl compound. One common method is the condensation reaction between N,N-dimethylaniline and 2-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-[2-(2-pyridinyl)ethenyl]aniline: Similar structure with a pyridinyl group instead of a naphthyl group.
N,N-Dimethyl-4-[2-(quinolin-2-yl)ethenyl]aniline: Contains a quinolinyl group instead of a naphthyl group.
Uniqueness
N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline is unique due to its specific naphthyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
190079-27-7 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-naphthalen-2-ylethenyl)aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)20-13-10-16(11-14-20)7-8-17-9-12-18-5-3-4-6-19(18)15-17/h3-15H,1-2H3 |
InChI Key |
RRDADBSXDJUDCW-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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